molecular formula C12H16O3Si B11869659 ((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane

((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane

Cat. No.: B11869659
M. Wt: 236.34 g/mol
InChI Key: IDEUEIJDYPGUFQ-UHFFFAOYSA-N
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Description

((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane is a chemical compound with the molecular formula C12H16O3Si and a molecular weight of 236.34 g/mol . This compound features a furan ring substituted with a 1,3-dioxolane group and an ethynyl group, which is further attached to a trimethylsilane group. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane typically involves the reaction of 5-(1,3-dioxolan-2-yl)-2-furaldehyde with trimethylsilylacetylene under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction conditions include heating the mixture to a temperature of around 80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like TBAF. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, alkanes, and various substituted furan compounds .

Mechanism of Action

The mechanism of action of ((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane involves its ability to undergo various chemical transformations, which allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes and the products formed .

Properties

Molecular Formula

C12H16O3Si

Molecular Weight

236.34 g/mol

IUPAC Name

2-[5-(1,3-dioxolan-2-yl)furan-2-yl]ethynyl-trimethylsilane

InChI

InChI=1S/C12H16O3Si/c1-16(2,3)9-6-10-4-5-11(15-10)12-13-7-8-14-12/h4-5,12H,7-8H2,1-3H3

InChI Key

IDEUEIJDYPGUFQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(O1)C2OCCO2

Origin of Product

United States

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